![molecular formula C24H24N4O2 B2501245 N-mesityl-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941963-81-1](/img/structure/B2501245.png)
N-mesityl-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
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Description
N-mesityl-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide, also known as MP-10, is a synthetic compound that has been synthesized and studied for its potential therapeutic applications. MP-10 has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Scientific Research Applications
- The N-mesityl group plays a crucial role in NHC-catalyzed reactions. NHCs are powerful catalysts used in various chemical transformations. Specifically, reactions involving α-functionalized aldehydes, such as annulations, oxidations, and redox processes, proceed more rapidly when N-mesityl-substituted NHCs are employed .
- The presence of the N-mesityl group renders the initial addition of the NHC to the aldehyde irreversible, accelerating the formation of the Breslow intermediate. This effect influences the overall reaction rate and selectivity .
- Fluorescent probes are synthesized to perform specific functions in biology, chemistry, or materials science. When designing such probes, factors like fluorescence properties, stability, and application requirements are considered .
- F3222-0839’s chemical structure (C~24~H~24~N~4~O~2~) suggests potential medicinal applications. However, detailed studies on its pharmacological properties, target interactions, and therapeutic effects are lacking .
Catalysis and N-Heterocyclic Carbenes (NHCs):
Fluorescent Probes and Biological Applications:
Medicinal Chemistry and Drug Development:
properties
IUPAC Name |
2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c1-15-5-7-19(8-6-15)20-13-21-24(30)27(9-10-28(21)26-20)14-22(29)25-23-17(3)11-16(2)12-18(23)4/h5-13H,14H2,1-4H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEQIARHYASRAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=C(C=C(C=C4C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-mesityl-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide |
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